Cytotoxic Potency in Jurkat Cells: 2-Thienyl (D10) vs. Phenyl (D1) Mono-Mannich Bases Head-to-Head
In a direct same-study comparison, the 2-thienyl mono-Mannich base D10 (3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride) exhibited 3.99-fold greater cytotoxic potency than the reference chemotherapeutic 5-fluorouracil against Jurkat cells, whereas the phenyl analog D1 (3-(dimethylamino)-1-phenyl-1-propanone hydrochloride) achieved only 3.60-fold potency. The corresponding hydrazone derivatives showed an even wider divergence: K10 (2-thienyl hydrazone) was 8.65-fold more potent than 5-fluorouracil, compared with K1 (phenyl hydrazone) at 4.92-fold – a 1.76-fold advantage for the thiophene-bearing scaffold [1].
| Evidence Dimension | Cytotoxic potency relative to 5-fluorouracil (Jurkat cells, MTT assay) |
|---|---|
| Target Compound Data | D10: 3.99× 5-FU; K10: 8.65× 5-FU; K10: 2.17× D10 |
| Comparator Or Baseline | D1 (phenyl analog): 3.60× 5-FU; K1 (phenyl hydrazone): 4.92× 5-FU; 5-FU: 1.00× |
| Quantified Difference | D10 vs. D1: +10.8% (3.99/3.60); K10 vs. K1: +75.8% (8.65/4.92); K10 vs. D10: +117% (2.17×) |
| Conditions | Jurkat transformed human T-lymphocyte cell line; MTT cytotoxicity assay; compounds tested as hydrochloride salts |
Why This Matters
For researchers selecting a Mannich base scaffold for anticancer lead optimization, the 2-thienyl compound provides a quantifiable potency advantage over the phenyl analog, and its hydrazone derivative K10 achieves the highest potency in the entire series (8.65× 5-FU), making this scaffold the rational starting point for further derivatization.
- [1] Kucukoglu K, Gul M, Atalay M, et al. Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. Arzneimittelforschung. 2011;61(6):366-371. PMID: 21827048. View Source
